molecular formula C12H16Br2O2 B13634006 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene

1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene

Cat. No.: B13634006
M. Wt: 352.06 g/mol
InChI Key: HMWYHBLSQKUAKL-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene (CAS: 1343111-88-5) is a brominated aromatic compound featuring a complex ether-ethyl substituent. Its structure includes two bromine atoms: one on the benzene ring and another on the ethyl chain, as well as a methoxypropan-2-yloxy group. This compound is primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in catalogs for custom synthesis and process R&D . Characterization methods for analogous compounds (e.g., NMR, HRMS, and crystallography) are well-established , suggesting similar analytical approaches for this molecule.

Properties

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

IUPAC Name

1-bromo-3-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene

InChI

InChI=1S/C12H16Br2O2/c1-9(8-15-2)16-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3

InChI Key

HMWYHBLSQKUAKL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(CBr)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the precursor is reacted with bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxypropyl group.

    Reduction: Formation of hydrogenated derivatives with bromine atoms replaced by hydrogen.

Scientific Research Applications

1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxypropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related brominated aromatic compounds, highlighting key differences in substituents, synthesis, and applications:

Compound Name Substituents Key Features Applications/Synthesis Reference
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene (CAS: 1343111-88-5) - 3-Bromo on benzene
- 2-Bromoethyl group
- (1-Methoxypropan-2-yl)oxy ether
High bromine content enhances reactivity for cross-coupling; ether group influences solubility Pharmaceutical intermediate; potential use in Mizoroki–Heck reactions
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene - 2-Fluoro on benzene
- Same ethyl-ether chain
Fluorine substituent increases electronegativity, altering electronic properties Likely intermediate for fluorinated drug candidates
1-Bromo-4-[(1E)-3-bromo-1-propen-1-yl]benzene (CAS: 124854-99-5) - 4-Bromo on benzene
- (E)-3-Bromopropenyl group
Conjugated alkene enables Diels-Alder or cycloaddition reactions Building block for polymers or agrochemicals
1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene - 4-Methoxy on benzene
- (E)-3-Bromopropenyl group
Methoxy group directs electrophilic substitution; propenyl group aids in cyclization Synthesis of natural product analogs
Benzene, 1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-chloro (CAS: 1249354-85-5) - 3-Chloro on benzene
- 2-Methoxyethoxy chain
Chlorine and bromine provide dual leaving groups; shorter ether chain affects solubility Potential use in nucleophilic aromatic substitution

Key Comparative Insights

Reactivity: The target compound’s dual bromine atoms make it highly reactive in cross-coupling reactions (e.g., Suzuki or Mizoroki–Heck), similar to 1-bromo-4-[(1E)-3-bromo-1-propen-1-yl]benzene . In contrast, the chloro-bromo analog (CAS: 1249354-85-5) may exhibit divergent reactivity due to differences in leaving-group ability (Br vs. Cl) .

Synthetic Routes :

  • The synthesis of the target compound likely parallels methods for α-alkoxy-substituted bromobenzenes, such as using phosphorimidazolidates or lithium alkoxides, as described for 1-bromo-4-[2-ethoxyethenyl]benzene .
  • Mizoroki–Heck reactions involving bromobenzenes (e.g., coupling with acrolein diethyl acetal ) could also be applicable for functionalizing the target molecule.

Physicochemical Properties: The methoxypropan-2-yloxy group enhances solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-ether analogs like 1-bromo-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene . The presence of two bromine atoms increases molecular weight (≈352.06 g/mol ) and lipophilicity, which may impact bioavailability in pharmaceutical contexts.

Biological and Industrial Applications: Unlike 2-bromo-1-(furan-2-yl)ethanone derivatives (used in quinolone synthesis ), the target compound’s ether linkage may reduce toxicity, making it suitable for drug intermediates. Its structural complexity aligns with trends in antiviral agent development, where brominated aromatics serve as scaffolds for functionalization .

Research Findings and Data

Thermodynamic and Electronic Properties

Quantum chemical studies on analogous bromobenzenes (e.g., (5-bromo-benzofuran-3-yl)-acetic acid hydrazide ) reveal that bromine substituents significantly lower HOMO-LUMO gaps, enhancing electrophilicity. The target compound’s ether group may further modulate this effect through electron-donating resonance.

Stability and Degradation

Brominated ethyl ethers are prone to hydrolytic degradation under acidic conditions. For example, similar compounds undergo elimination reactions to form alkenes . Stability studies for the target compound under varying pH and temperature are recommended.

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